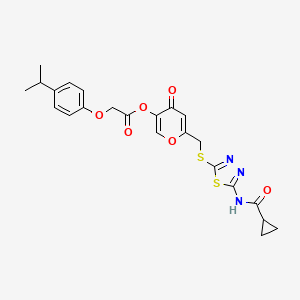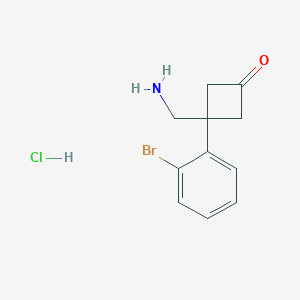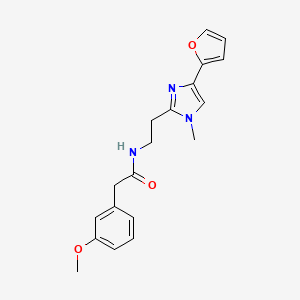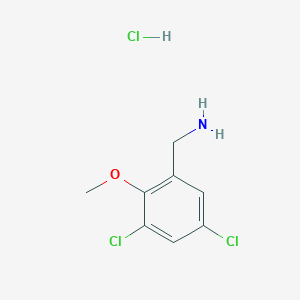
4-chloro-N-(3-chloro-2-methylphenyl)-3-methoxybenzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-(3-chloro-2-methylphenyl)-3-methoxybenzene-1-sulfonamide is a chemical compound that has gained attention in scientific research due to its potential in various applications. This compound is also known as TAK-659 and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments.
Wirkmechanismus
The mechanism of action of 4-chloro-N-(3-chloro-2-methylphenyl)-3-methoxybenzene-1-sulfonamide involves the inhibition of specific proteins involved in the growth and survival of cancer cells. This compound targets Bruton's tyrosine kinase (BTK), which is involved in B-cell receptor signaling. By inhibiting BTK, the growth and survival of cancer cells can be inhibited.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-chloro-N-(3-chloro-2-methylphenyl)-3-methoxybenzene-1-sulfonamide have been studied in various laboratory experiments. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been shown to have anti-inflammatory effects and can inhibit the production of cytokines involved in inflammatory responses.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-chloro-N-(3-chloro-2-methylphenyl)-3-methoxybenzene-1-sulfonamide in laboratory experiments is its specificity in targeting BTK. This compound has been shown to have minimal off-target effects, making it an ideal candidate for drug development. However, one of the limitations of using this compound is its low solubility, which can make it challenging to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of 4-chloro-N-(3-chloro-2-methylphenyl)-3-methoxybenzene-1-sulfonamide. One area of research is the development of more potent and selective BTK inhibitors. Additionally, this compound can be studied for its potential in treating other diseases, such as autoimmune disorders. Finally, the use of this compound in combination with other drugs can be explored to enhance its therapeutic potential.
Conclusion:
In conclusion, 4-chloro-N-(3-chloro-2-methylphenyl)-3-methoxybenzene-1-sulfonamide is a chemical compound that has significant potential in scientific research. This compound has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations in laboratory experiments, and future directions. The study of this compound can lead to the development of new therapies for cancer and other diseases.
Synthesemethoden
The synthesis of 4-chloro-N-(3-chloro-2-methylphenyl)-3-methoxybenzene-1-sulfonamide involves the reaction of 4-chloro-3-methoxybenzenesulfonyl chloride with 3-chloro-2-methylaniline in the presence of a base. The resulting compound is then purified through crystallization to obtain the final product.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-(3-chloro-2-methylphenyl)-3-methoxybenzene-1-sulfonamide has been studied for its potential in various scientific research applications. One of the significant areas of research is in the treatment of cancer. This compound has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in the growth and survival of cancer cells.
Eigenschaften
IUPAC Name |
4-chloro-N-(3-chloro-2-methylphenyl)-3-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO3S/c1-9-11(15)4-3-5-13(9)17-21(18,19)10-6-7-12(16)14(8-10)20-2/h3-8,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKHGJRDJIBTMII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NS(=O)(=O)C2=CC(=C(C=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(2-chlorophenyl)-5-methyl-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-4-carboxamide](/img/structure/B2889150.png)
![3-(2-methoxyethyl)-1,6,7-trimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2889151.png)


![1-(5-chloro-2-methoxyphenyl)-4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2889155.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2889157.png)



![N1-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(m-tolyl)oxalamide](/img/structure/B2889162.png)
![4-(2-{[3-(Phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)benzenesulfonamide](/img/structure/B2889167.png)